molecular formula C23H30ClN3O5S2 B2592940 Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330343-84-4

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2592940
CAS No.: 1330343-84-4
M. Wt: 528.08
InChI Key: MEDXSLFKRBXEDA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small-molecule compound featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a bicyclic heterocyclic system with a thiophene ring fused to a partially saturated pyridine ring. Key structural modifications include:

  • Ethyl ester group at position 3, which may enhance solubility or serve as a prodrug moiety.
  • 4-(Piperidin-1-ylsulfonyl)benzamido group at position 2, introducing a sulfonamide-linked benzamide moiety with a piperidine ring, which is commonly associated with improved pharmacokinetic properties and target binding affinity in medicinal chemistry .

The hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

ethyl 6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2.ClH/c1-3-31-23(28)20-18-11-14-25(2)15-19(18)32-22(20)24-21(27)16-7-9-17(10-8-16)33(29,30)26-12-5-4-6-13-26;/h7-10H,3-6,11-15H2,1-2H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDXSLFKRBXEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a significant potential for various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, characterized by the presence of sulfur and nitrogen atoms in its bicyclic structure. It also includes a piperidinylsulfonyl group that enhances its solubility and bioactivity. The molecular formula is C23H30ClN3O5S2C_{23}H_{30}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 528.1 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits moderate antimicrobial activity. A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the compound's in vitro activity against various bacterial and fungal strains. The results demonstrated moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Inhibition of Intestinal Phosphate Transporters

Another significant aspect of this compound is its role as an inhibitor of intestinal phosphate transporters (specifically NPT-IIb). This inhibition suggests potential therapeutic applications in treating hyperphosphatemia and related disorders. The unique structure may confer selectivity towards specific biological targets, enhancing its therapeutic profile .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AThieno[2,3-c]pyridine corePhosphate transporter inhibitionContains a different substituent on the nitrogen atom
Compound BPiperidinyl groupAntihypertensive effectsLacks a sulfonamide moiety
Compound CSimilar bicyclic structureAnticancer propertiesDifferent functional groups leading to varied pharmacodynamics

This comparison illustrates that while the compound shares characteristics with others in its class, its specific combination of functional groups and biological activities sets it apart as a unique entity in medicinal chemistry .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, its ability to inhibit phosphate transport suggests interactions at the cellular level that may involve modulation of transporter proteins or signaling pathways associated with phosphate metabolism .

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Bioactivity: The sulfonamide group in the target compound (vs. thiourea in ) may confer enhanced metabolic stability and stronger hydrogen-bonding interactions with biological targets. Sulfonamides are known to improve binding affinity in enzyme inhibitors .

Synthetic Routes: The target compound’s synthesis likely parallels methods used for analogs, such as amide coupling between the tetrahydrothienopyridine core and an activated benzoyl chloride derivative. This contrasts with the thiourea formation in , which employs phenylisothiocyanate.

This suggests comparable or superior efficacy to thiourea-containing analogs.

Research Findings and Implications

  • Pharmacological Potential: The compound’s design aligns with strategies to optimize TNF-α inhibitors, a key therapeutic target in autoimmune diseases. Its sulfonamide moiety may reduce off-target effects compared to non-specific kinase inhibitors.
  • Synthetic Challenges : Introduction of the piperidin-1-ylsulfonyl group requires precise control of reaction conditions to avoid side reactions, as sulfonylation can be sensitive to moisture and temperature .
  • Unanswered Questions : Further studies are needed to elucidate its pharmacokinetic profile, toxicity, and exact mechanism of action.

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